molecular formula C9H13NO2 B2820557 (5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol CAS No. 1540028-23-6

(5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol

Cat. No. B2820557
CAS RN: 1540028-23-6
M. Wt: 167.208
InChI Key: BJNSJDZXGLEUAV-UHFFFAOYSA-N
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Description

(5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol, also known as MTEP, is a molecule that has gained attention in scientific research due to its potential therapeutic applications. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders.

Scientific Research Applications

Antimicrobial Activity of Benzoxazole Derivatives

Benzoxazole derivatives, synthesized from methyl 2-substituted benzoxazole-5-carboxylate, demonstrated antimicrobial activity. These compounds were characterized by various analytical techniques, highlighting the significance of benzoxazole moieties in developing potential antimicrobial agents (Balaswamy et al., 2012).

Catalytic Applications in Organic Synthesis

The use of methanol as a hydrogen source and C1 synthon in organic synthesis, particularly in N-methylation of amines and transfer hydrogenation of nitroarenes, has been explored. RuCl3 catalysis demonstrated the conversion of various substrates into N-methylated products, showcasing the versatility of methanol in facilitating diverse chemical transformations (Sarki et al., 2021).

Molecular Aggregation Studies

Research on the aggregation behavior of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol in different solvents provided insights into the effects of molecular structure on aggregation. The study's findings contribute to understanding the photophysical properties of compounds with potential applications in materials science (Matwijczuk et al., 2016).

Synthesis and Photophysical Properties

The synthesis of N-(tert-butoxycarbonyl)-3-(benzoxazol-5-yl)alanine methyl ester derivatives and investigation of their photophysical properties in various solvents revealed the potential of these compounds as efficient fluorescent probes. Their high molar absorption coefficient values and fluorescence quantum yields make them suitable for applications requiring high-efficiency fluorescent materials (Guzow et al., 2007).

properties

IUPAC Name

(5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6-2-3-9-7(4-6)8(5-11)10-12-9/h6,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNSJDZXGLEUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=NO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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